molecular formula C31H35ClN8O2 B609009 Mevociclib CAS No. 1816989-16-8

Mevociclib

Cat. No. B609009
CAS RN: 1816989-16-8
M. Wt: 587.125
InChI Key: SCJNYBYSTCRPAO-LXBQGUBHSA-N
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Scientific Research Applications

  • "MEvoLib v1.0: the first molecular evolution library for Python" by Álvarez & Ruiz-Pesini (2016) discusses MEvoLib, a molecular evolution library for Python, which provides a framework to work with different tools in molecular evolution studies (Álvarez & Ruiz-Pesini, 2016).

  • "Drug and gene delivery to the back of the eye: from bench to bedside" by Rowe-Rendleman et al. (2014) explores various strategies for drug and gene delivery to the posterior segment of the eye, focusing on novel materials, nanoparticulate delivery systems, and gene therapy (Rowe-Rendleman et al., 2014).

  • "Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition" by Dey et al. (2017) discusses Voruciclib, a CDK9 inhibitor, in the context of its potential for treating high-risk diffuse large B-cell lymphoma (Dey et al., 2017).

  • "Abstract 1321: Identification of markers of sensitivity and resistance to palbociclib (PD0332991) in melanoma" by von Euw et al. (2014) focuses on the identification of markers for sensitivity and resistance to palbociclib in melanoma treatment (von Euw et al., 2014).

Future Directions

Biochemical Analysis

Biochemical Properties

Mevociclib interacts with CDK7, a cyclin-dependent kinase, and inhibits its function . This interaction is crucial in the biochemical reactions involving this compound. The compound exhibits anti-proliferative and apoptotic effects in solid tumor cell lines .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It exhibits anti-proliferative and apoptotic effects in solid tumor cell lines . It also possesses anti-tumor activity in hematological and multiple aggressive solid tumors .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with CDK7 . As a selective CDK7 inhibitor, it binds to the same cysteine residue located outside of the canonical kinase domain . This binding interaction leads to enzyme inhibition, which in turn can lead to changes in gene expression.

Temporal Effects in Laboratory Settings

Its anti-proliferative and apoptotic effects have been observed in solid tumor cell lines .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit tumor growth. For instance, in a study involving a TNBC in vivo model, this compound administered at a dosage of 20mg/kg biweekly for 35 days was found to inhibit tumor growth .

Metabolic Pathways

Given its role as a CDK7 inhibitor, it is likely to interact with enzymes and cofactors involved in cell cycle regulation .

Subcellular Localization

Given its role as a CDK7 inhibitor, it is likely to be found in the nucleus where CDK7 is located .

properties

IUPAC Name

N-[(1S,3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-1-methylcyclohexyl]-5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35ClN8O2/c1-31(39-29(42)26-13-12-21(17-33-26)36-27(41)11-7-15-40(2)3)14-6-8-20(16-31)37-30-35-19-24(32)28(38-30)23-18-34-25-10-5-4-9-22(23)25/h4-5,7,9-13,17-20,34H,6,8,14-16H2,1-3H3,(H,36,41)(H,39,42)(H,35,37,38)/b11-7+/t20-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJNYBYSTCRPAO-LXBQGUBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)C=CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@H](C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)/C=C/CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35ClN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1816989-16-8
Record name Mevociclib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1816989168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEVOCICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704LW082GI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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